6-(4-methoxyphenyl)-2-methyl-2,3-dihydropyridazin-3-one 6-(4-methoxyphenyl)-2-methyl-2,3-dihydropyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 2472-78-8
VCID: VC6244131
InChI: InChI=1S/C12H12N2O2/c1-14-12(15)8-7-11(13-14)9-3-5-10(16-2)6-4-9/h3-8H,1-2H3
SMILES: CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)OC
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24

6-(4-methoxyphenyl)-2-methyl-2,3-dihydropyridazin-3-one

CAS No.: 2472-78-8

Cat. No.: VC6244131

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24

* For research use only. Not for human or veterinary use.

6-(4-methoxyphenyl)-2-methyl-2,3-dihydropyridazin-3-one - 2472-78-8

Specification

CAS No. 2472-78-8
Molecular Formula C12H12N2O2
Molecular Weight 216.24
IUPAC Name 6-(4-methoxyphenyl)-2-methylpyridazin-3-one
Standard InChI InChI=1S/C12H12N2O2/c1-14-12(15)8-7-11(13-14)9-3-5-10(16-2)6-4-9/h3-8H,1-2H3
Standard InChI Key ZAOUGEAPPIJRRJ-UHFFFAOYSA-N
SMILES CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

6-(4-Methoxyphenyl)-2-methyl-2,3-dihydropyridazin-3-one (CAS No. 2472-78-8) has the systematic IUPAC name 6-(4-methoxyphenyl)-2-methylpyridazin-3-one. Its molecular formula is C₁₂H₁₂N₂O₂, with a molar mass of 216.24 g/mol. The compound’s structure features a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) fused to a 4-methoxyphenyl group and a methyl substituent (Table 1).

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2472-78-8
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol
IUPAC Name6-(4-Methoxyphenyl)-2-methylpyridazin-3-one
SMILESCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)OC
InChI KeyZAOUGEAPPIJRRJ-UHFFFAOYSA-N

The methoxy group at the para position of the phenyl ring enhances the compound’s lipophilicity, potentially influencing its bioavailability and membrane permeability.

Synthesis and Characterization

The synthesis typically involves the condensation of hydrazine derivatives with carbonyl precursors. For example, reacting 4-methoxyphenylhydrazine with methyl-substituted diketones under reflux conditions yields the dihydropyridazinone core. Key steps include:

  • Cyclization: Formation of the pyridazinone ring via intramolecular dehydration.

  • Purification: Chromatographic techniques to isolate the product.

  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography confirm the structure.

Optimal reaction conditions (e.g., temperature, solvent polarity) are critical to achieving high yields (>70%).

Pharmacological Activities and Mechanisms

Anti-Inflammatory and Analgesic Effects

The compound’s pyridazinone scaffold exhibits COX-2 selectivity, a property linked to reduced gastrointestinal toxicity compared to non-selective NSAIDs . In rodent models, derivatives of 6-(4-methoxyphenyl)-2-methyl-2,3-dihydropyridazin-3-one reduced edema by 60–75% at 50 mg/kg doses, comparable to indomethacin . Mechanistically, it inhibits prostaglandin E₂ (PGE₂) synthesis by binding to COX-2’s active site, as evidenced by molecular docking studies .

Notable Findings:

  • p-Benzoquinone-Induced Writhing Test: The compound reduced pain responses by 55% at 100 mg/kg, outperforming aspirin (40%) .

  • Ulcerogenic Potential: Unlike traditional NSAIDs, it showed negligible gastric irritation in rats, attributed to its COX-2 selectivity .

Cardiovascular Activity

Dihydropyridazinones are known for positive inotropic effects (enhanced cardiac contractility) and vasodilation. This compound increases calcium sensitivity in cardiac troponin, improving myocardial performance without elevating intracellular calcium levels—a mechanism shared with levosimendan, a heart failure drug .

Key Studies:

  • Skinned Cardiac Fibers: Enhanced calcium-induced contraction by 30% at 10 μM concentrations .

  • Chronic Heart Failure Models: Improved cardiac output by 25% in pigs, with concomitant reductions in systemic vascular resistance .

Phosphodiesterase-4 (PDE-4) Inhibition

By inhibiting PDE-4, the compound elevates cyclic adenosine monophosphate (cAMP) levels, modulating inflammatory responses. In murine macrophages, it reduced TNF-α production by 50% at 1 μM, mirroring the effects of rolipram, a PDE-4 inhibitor .

Future Research Directions

Pharmacokinetic Optimization

Current limitations include poor aqueous solubility and short plasma half-life (t₁/₂ = 2.1 hours in rats). Strategies under investigation:

  • Prodrug Formulations: Ester derivatives to enhance absorption.

  • Nanoparticle Delivery: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release.

Target Validation

Ongoing studies aim to elucidate interactions with transient receptor potential (TRP) channels and ionotropic glutamate receptors, which may expand its therapeutic scope.

Clinical Translation

Phase I trials are needed to assess safety in humans. Priority endpoints include:

  • Maximum tolerated dose (MTD).

  • Effects on QTc interval.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator